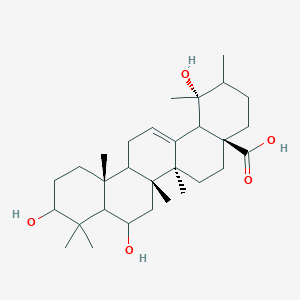
6beta,19alpha-Dihydroxyursolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta,19alpha-Dihydroxyursolic acid, also known as tormentic acid, is a naturally occurring triterpenoid compound. It is found in various plant species, including Eriobotrya japonica (loquat) and Rosa rugosa (rugosa rose). This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antidiabetic, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6beta,19alpha-Dihydroxyursolic acid typically involves the hydroxylation of ursolic acid. The process can be achieved through various chemical reactions, including selective oxidation and reduction steps. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Eriobotrya japonica are cultivated, and the compound is extracted using solvents such as methanol or ethanol. The extract is then purified through chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6beta,19alpha-Dihydroxyursolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel derivatives
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which may possess distinct biological activities .
Scientific Research Applications
6beta,19alpha-Dihydroxyursolic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel triterpenoid derivatives.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, diabetes, and viral infections.
Industry: Utilized in the development of natural health products and cosmetics due to its bioactive properties
Mechanism of Action
The mechanism of action of 6beta,19alpha-Dihydroxyursolic acid involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the expression of inflammatory mediators such as iNOS, COX-2, and TNF-α by inactivating the nuclear factor-κB pathway.
Antidiabetic: Enhances glucose uptake by activating the AMP-activated protein kinase pathway and increasing the expression of glucose transporter 4.
Antiviral: Exhibits activity against viruses like HIV-1 by interfering with viral replication processes
Comparison with Similar Compounds
6beta,19alpha-Dihydroxyursolic acid is part of the pentacyclic triterpenoid family, which includes compounds like:
Ursolic Acid: Known for its anti-inflammatory and anticancer properties.
Oleanolic Acid: Exhibits hepatoprotective and antidiabetic effects.
Betulinic Acid: Studied for its anticancer and antiviral activities.
Uniqueness: this compound stands out due to its dual hydroxylation at the 6beta and 19alpha positions, which contributes to its unique pharmacological profile and enhanced bioactivity compared to its analogs .
Properties
Molecular Formula |
C30H48O5 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(1R,4aS,6aS,6bR,12aR)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17?,19?,20?,21?,22?,23?,26-,27-,28-,29-,30+/m1/s1 |
InChI Key |
JPGOJQJBPLCRQP-RIXPQOHZSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CCC(C5(C)C)O)C)O)C)C2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















